N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
Description
This compound belongs to the methanopyridodiazepine-carbothioamide class, characterized by a rigid bicyclic core (8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine) and a carbothioamide (-C(=S)NH₂) group at position 3. The N-substituent is a 4-(difluoromethoxy)phenyl moiety, which introduces electronegative fluorine atoms and a lipophilic aromatic ring.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c20-18(21)26-15-6-4-14(5-7-15)22-19(27)23-9-12-8-13(11-23)16-2-1-3-17(25)24(16)10-12/h1-7,12-13,18H,8-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHETVGRBTCFIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound differs from analogs primarily in its N-substituent. Key comparisons include:

The difluoromethoxy group in the target compound likely improves metabolic stability compared to the hydroxyethyl group in ’s carboxamide analog, which may exhibit higher solubility but lower membrane permeability .
Spectral and Structural Analysis
- NMR Data : The hydroxyethyl analog () shows distinct proton signals for -OH (~δ 1.5–2.5 ppm) and amide protons (~δ 6.5–8.0 ppm). In contrast, the target compound’s difluoromethoxy group would produce characteristic ¹⁹F NMR signals and deshielded aromatic protons due to electron withdrawal .
Anticancer Activity
Carbothioamide derivatives are known for anticancer properties. reports that N-(2,5-dimethylphenyl)-hydrazinecarbothioamide (compound 6) exhibits potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin . The target compound’s difluoromethoxy group may enhance bioavailability and target binding, though specific IC₅₀ data are unavailable.
Antioxidant Activity
All carbothioamides in demonstrate strong antioxidant activity due to radical scavenging by the -NH and -C=S groups.
Lipophilicity and Solubility
- Thermal Stability: notes the compound is a solid at room temperature, consistent with rigid bicyclic cores in similar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
